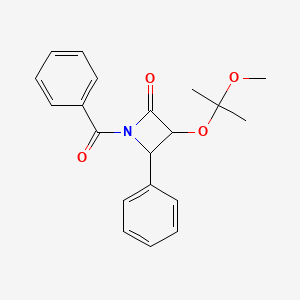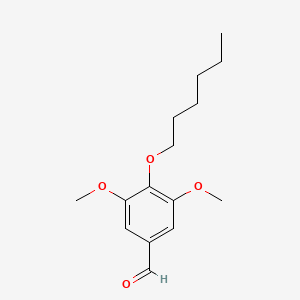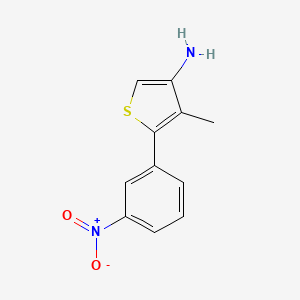![molecular formula C19H27N3O5 B13884718 1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a carboxylic acid group, and a phenylmethoxycarbonylamino group. Its unique configuration makes it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines . Another method is the Strecker synthesis, which involves the preparation of α-aminonitriles, versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen azide for the Schmidt reaction, which produces amines, nitriles, amides, or imines , and bases like sodium hydroxide for neutralization reactions . Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include various amides, esters, and other derivatives that retain the core structure of the original compound.
科学的研究の応用
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways and affecting cellular functions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes .
類似化合物との比較
Similar Compounds
Similar compounds include other amino acids and their derivatives, such as:
L-proline: A natural amino acid with a similar pyrrolidine ring structure.
N-acetyl-L-proline: A derivative of L-proline with an acetyl group.
L-lysine: An essential amino acid with a similar amino group but different side chain.
Uniqueness
What sets (2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities
特性
IUPAC Name |
1-[6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBOUZRPFCBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)

![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)




![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
